(2S)-3-Amino-2-(benzyloxy)propan-1-OL
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Overview
Description
(2S)-3-Amino-2-(benzyloxy)propan-1-OL is an organic compound with a chiral center, making it optically active. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Amino-2-(benzyloxy)propan-1-OL typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as (S)-2-(benzyloxy)propan-1-ol.
Amination: The hydroxyl group is converted to an amino group through a series of reactions, often involving reagents like ammonia or amines under specific conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk.
Automated Processes: Employing automated processes for amination and purification to ensure consistency and efficiency.
Quality Control: Implementing stringent quality control measures to maintain the desired optical purity and chemical composition.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Amino-2-(benzyloxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: The amino or hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2S)-3-Amino-2-(benzyloxy)propan-1-OL has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (2S)-3-Amino-2-(benzyloxy)propan-1-OL exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Participating in metabolic pathways or signaling cascades that influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(benzyloxy)propan-1-ol: A closely related compound with a similar structure but lacking the amino group.
3-Amino-2-(benzyloxy)propan-1-OL: Another similar compound with variations in the position of functional groups.
Uniqueness
(2S)-3-Amino-2-(benzyloxy)propan-1-OL is unique due to its specific chiral configuration and the presence of both amino and benzyloxy groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
85820-86-6 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2S)-3-amino-2-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H15NO2/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 |
InChI Key |
KKTAXIKAWJBOCX-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H](CN)CO |
Canonical SMILES |
C1=CC=C(C=C1)COC(CN)CO |
Origin of Product |
United States |
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